molecular formula C11H18F2N2O2 B13335876 tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B13335876
M. Wt: 248.27 g/mol
InChI Key: WOYRMBUGPKIVCW-UHFFFAOYSA-N
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Description

tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate: is a chemical compound with the molecular formula C11H18F2N2O2 and a molecular weight of 248.27 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro ring system and two fluorine atoms at the 7th position. The tert-butyl group is attached to the carboxylate moiety, enhancing the compound’s stability and solubility.

Preparation Methods

The synthesis of tert-butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the diazaspiro ring: This step involves the cyclization of a suitable diamine with a ketone or aldehyde to form the spirocyclic core.

    Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the tert-butyl group: The tert-butyl group can be introduced via esterification or other suitable reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more substituents on the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including :

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s spirocyclic structure and fluorine atoms contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to various effects depending on the target and context.

Comparison with Similar Compounds

tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as :

  • tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate
  • tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate
  • tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate
  • tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

These compounds share similar spirocyclic structures and fluorine substitutions but differ in the size of the ring system and the position of the fluorine atoms. The unique combination of structural features in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H18F2N2O2

Molecular Weight

248.27 g/mol

IUPAC Name

tert-butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(7-15)4-11(12,13)5-14-10/h14H,4-7H2,1-3H3

InChI Key

WOYRMBUGPKIVCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)(F)F

Origin of Product

United States

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